molecular formula C17H26N2O B12793455 10-Undecenamide, N-(2-pyridylmethyl)- CAS No. 102613-09-2

10-Undecenamide, N-(2-pyridylmethyl)-

Cat. No.: B12793455
CAS No.: 102613-09-2
M. Wt: 274.4 g/mol
InChI Key: RDAALTMRPQWXBU-UHFFFAOYSA-N
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Description

10-Undecenamide, N-(2-pyridylmethyl)- is a chemical compound with the molecular formula C17H26N2O It is characterized by the presence of an amide group attached to a pyridylmethyl group and an undecenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenamide, N-(2-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(2-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage .

Industrial Production Methods

In an industrial setting, the production of 10-Undecenamide, N-(2-pyridylmethyl)- may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

10-Undecenamide, N-(2-pyridylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

10-Undecenamide, N-(2-pyridylmethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Undecenamide, N-(2-pyridylmethyl)- involves its interaction with specific molecular targets. The pyridylmethyl group can bind to active sites of enzymes or receptors, modulating their activity. The undecenyl chain may also play a role in the compound’s overall bioactivity by influencing its hydrophobic interactions and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Undecenamide, N-(2-pyridylmethyl)- is unique due to the combination of the pyridylmethyl group and the undecenyl chain. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

102613-09-2

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)undec-10-enamide

InChI

InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-13-17(20)19-15-16-12-10-11-14-18-16/h2,10-12,14H,1,3-9,13,15H2,(H,19,20)

InChI Key

RDAALTMRPQWXBU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCC1=CC=CC=N1

Origin of Product

United States

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